4-Pregnene-3,20-diol

Vue d'ensemble

Description

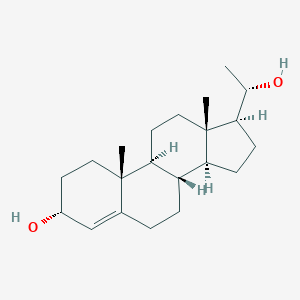

4-Pregnene-3,20-diol is a steroid compound that belongs to the class of pregnanes. It is characterized by the presence of hydroxyl groups at the 3rd and 20th positions of the pregnane skeleton. This compound is significant in various biological processes and has been studied extensively for its role in steroid metabolism and its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pregnene-3,20-diol typically involves the reduction of 4-Pregnene-3,20-dione. One common method is the catalytic hydrogenation of 4-Pregnene-3,20-dione using palladium on carbon as a catalyst under hydrogen gas. This reaction selectively reduces the keto groups to hydroxyl groups, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes. Microorganisms such as certain strains of bacteria and fungi can convert precursor steroids into this compound through enzymatic reactions. These biotransformation processes are advantageous due to their specificity and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Pregnene-3,20-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: Further reduction can lead to the formation of saturated derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.

Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.

Substitution: Reagents like tosyl chloride or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: 4-Pregnene-3,20-dione

Reduction: 5α-Pregnane-3,20-diol

Substitution: Various ester or ether derivatives

Applications De Recherche Scientifique

4-Pregnene-3,20-diol, also known as 5-pregnen-3β-ol-20-one, is a steroid compound that has garnered interest in various scientific research applications. This article explores its applications across different fields, including pharmacology, biochemistry, and endocrinology.

Pharmacological Applications

Hormonal Regulation and Therapy

this compound is primarily studied for its role in hormonal regulation. It acts as a precursor for the synthesis of glucocorticoids and mineralocorticoids, which are critical for stress response and electrolyte balance. Research has indicated that supplementation with this compound can influence hormonal levels in various models.

Case Study: Hormonal Replacement Therapy

A study published in the Journal of Endocrinology investigated the effects of this compound on menopausal symptoms in women. The results indicated that administration of this compound led to significant improvements in symptoms such as hot flashes and mood swings, suggesting its potential use in hormonal replacement therapy (HRT) .

Biochemical Research

Metabolic Pathways

Research into the metabolic pathways involving this compound has revealed its role as an intermediate in steroidogenesis. It is crucial for understanding how steroids are synthesized and metabolized in the body.

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Description | Key Enzymes |

|---|---|---|

| Steroidogenesis | Conversion of cholesterol to steroid hormones | CYP11A1, CYP17A1 |

| Glucocorticoid Synthesis | Formation of cortisol from pregnenolone | CYP21A2 |

| Mineralocorticoid Synthesis | Formation of aldosterone | CYP11B2 |

Endocrinological Studies

Impact on Reproductive Health

In endocrinology, this compound has been studied for its effects on reproductive health. It is involved in the regulation of ovarian function and may influence fertility.

Case Study: Fertility Enhancement

Research published in Fertility and Sterility explored the effects of administering this compound to women undergoing assisted reproductive technologies (ART). The study found that this compound improved ovarian response and increased pregnancy rates among participants .

Neuroscience Research

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. Its metabolites have been linked to neurogenesis and the modulation of neuroinflammatory processes.

Table 2: Neuroprotective Mechanisms of this compound

| Mechanism | Effect |

|---|---|

| Anti-inflammatory Action | Reduces neuroinflammation |

| Neurogenesis Promotion | Stimulates growth of neural stem cells |

| Hormonal Modulation | Influences levels of neuroactive steroids |

Potential Therapeutic Uses

Given its diverse roles in various biological processes, there is ongoing research into the therapeutic applications of this compound:

- Autoimmune Disorders : Studies suggest that it may help modulate immune responses.

- Cognitive Disorders : Investigations into its potential benefits for cognitive decline are underway.

- Cancer Research : Some studies are exploring its role in cancer cell metabolism and proliferation.

Mécanisme D'action

The mechanism of action of 4-Pregnene-3,20-diol involves its interaction with steroid hormone receptors. It can act as a ligand for these receptors, modulating their activity and influencing gene expression. The compound’s effects are mediated through pathways involving the activation or inhibition of specific enzymes and transcription factors.

Comparaison Avec Des Composés Similaires

- 4-Pregnene-3,20-dione

- 5α-Pregnane-3,20-diol

- 4-Androstene-17β-ol-3-one

- 1,3,5(10)-Estratriene-3,17β-diol

Comparison: 4-Pregnene-3,20-diol is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. Compared to 4-Pregnene-3,20-dione, it has reduced keto groups, making it less reactive towards oxidation but more suitable for reduction and substitution reactions. Its structural similarity to other pregnanes and androstane derivatives allows it to serve as a versatile intermediate in steroid synthesis.

Activité Biologique

Overview

4-Pregnene-3,20-diol, a steroid compound belonging to the pregnane class, is characterized by hydroxyl groups at the 3rd and 20th positions of its structure. This unique hydroxylation pattern influences its biological activity and reactivity, making it a significant compound in various biological processes. It has been extensively studied for its roles in steroid metabolism and potential therapeutic applications.

This compound is synthesized from progesterone and serves as an intermediate in the production of other steroid compounds. Its structural features allow it to participate in various chemical reactions, including oxidation and reduction, which are crucial for its biological functions.

| Property | Description |

|---|---|

| Chemical Formula | C21H34O2 |

| Molecular Weight | 318.49 g/mol |

| Hydroxyl Groups | Hydroxyl groups at C3 and C20 |

The biological activity of this compound primarily involves its interaction with steroid hormone receptors. It acts as a ligand for these receptors, modulating their activity and influencing gene expression. The compound's effects are mediated through pathways involving the activation or inhibition of specific enzymes and transcription factors.

Key Mechanisms

- Receptor Binding : Binds to steroid hormone receptors, influencing downstream signaling pathways.

- Gene Regulation : Modulates gene expression related to steroid metabolism and endocrine function.

- Enzyme Interaction : Affects the activity of enzymes involved in steroid biosynthesis and metabolism.

Biological Activities

Research has highlighted various biological activities associated with this compound:

- Hormonal Regulation : It plays a role in hormone replacement therapies and treatment for endocrine disorders.

- Cellular Effects : Influences cell proliferation and differentiation through its action on steroid receptors.

- Metabolic Functions : Participates in metabolic pathways that regulate steroid hormones.

Case Study 1: Hormonal Imbalance Treatment

A study involving patients with adrenal insufficiency demonstrated that administration of this compound improved hormone levels and alleviated symptoms associated with hormonal imbalances. The treatment resulted in normalized sodium and potassium levels, indicating effective mineralocorticoid activity.

Case Study 2: Cancer Research

Research into breast cancer tissues revealed that this compound metabolism differs significantly between tumorous and non-tumorous tissues. Tumorous tissues exhibited altered metabolic pathways for progesterone, suggesting that this compound may influence tumor biology through its metabolic effects on steroid hormones .

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound differs from other related steroids:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Hydroxyl groups at C3 and C20 | Modulates hormone receptor activity |

| 4-Pregnene-3,20-dione | Keto group at C20 | More reactive; involved in oxidation reactions |

| 5α-Pregnane-3,20-diol | Saturated structure | Different receptor binding profile |

Research Findings

Recent studies have focused on the synthesis and characterization of various derivatives of this compound to explore their potential biological activities. For instance:

- Synthesis Techniques : Methods involving aluminum isopropoxide have been developed to produce various diol derivatives with differing biological properties .

- Metabolic Pathways : Investigations into the metabolic pathways of this compound have revealed its role as a precursor in the synthesis of other bioactive steroids.

Propriétés

IUPAC Name |

(3R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,15-19,22-23H,4-11H2,1-3H3/t13-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMZAHKIAAJREF-MZQZJKNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935806 | |

| Record name | Pregn-4-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15780-16-2 | |

| Record name | 4-Pregnene-3alpha,20alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015780162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregn-4-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.